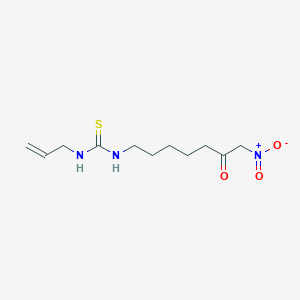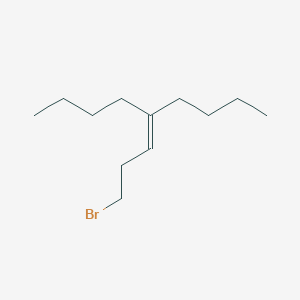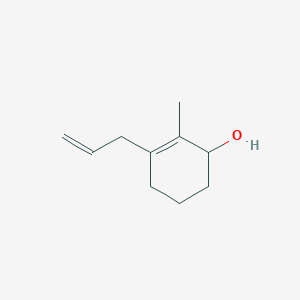![molecular formula C4H10S5 B12586999 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol CAS No. 574615-78-4](/img/structure/B12586999.png)
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is an organosulfur compound with the molecular formula C4H10S3. This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethane-1,2-dithiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple thiol groups makes it particularly reactive towards oxidizing agents, leading to the formation of disulfides and other sulfur-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of disulfides.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound to its corresponding thiol form.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include disulfides, thiolates, and various substituted organosulfur compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in the study of sulfur chemistry and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems. It can act as a model compound for studying thiol-disulfide exchange reactions and redox processes.
Medicine: Research into the potential therapeutic applications of organosulfur compounds includes the investigation of their antioxidant and antimicrobial properties. This compound may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol exerts its effects involves its ability to undergo redox reactions. The thiol groups can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can also interact with metal ions, forming coordination complexes that may influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethiol, 2,2’-thiobis-
- Bis(2-mercaptoethyl) sulfide
- 2,2’-Thiodiethanethiol
Uniqueness
Compared to similar compounds, 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is unique due to its specific molecular structure, which includes multiple thiol groups. This structural feature enhances its reactivity and makes it particularly useful in applications requiring strong nucleophilic or reducing agents. Its ability to form stable disulfide bonds also distinguishes it from other organosulfur compounds.
Propiedades
Número CAS |
574615-78-4 |
|---|---|
Fórmula molecular |
C4H10S5 |
Peso molecular |
218.5 g/mol |
Nombre IUPAC |
2,2-bis(sulfanylmethylsulfanyl)ethanethiol |
InChI |
InChI=1S/C4H10S5/c5-1-4(8-2-6)9-3-7/h4-7H,1-3H2 |
Clave InChI |
MLHBQCMRBXCFLT-UHFFFAOYSA-N |
SMILES canónico |
C(C(SCS)SCS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)

![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)

![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)

